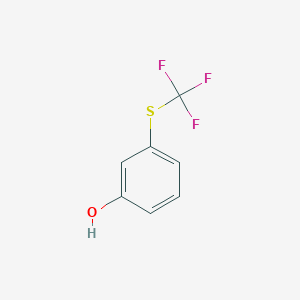

3-(Trifluoromethylthio)phenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-(Trifluoromethylthio)phenol involves several key steps, including nitration, reduction, diazotization, and hydrolysis, starting from trifluoromethyl benzene. The optimization of these processes has led to improved yields and purity of the product (Zhang Zhi-hai, 2010). Additionally, methods like acid-promoted direct electrophilic trifluoromethylthiolation using N-trifluoromethylsulfanyl aniline and BF3·Et2O or triflic acid as promoters have been developed for the functionalization of phenols, showing para-selectivity in substitution reactions (M. Jereb & Kaja Gosak, 2015).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethylthio)phenol derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. For instance, the crystal structure of certain derivatives has been determined using single-crystal X-ray diffraction, showcasing the influence of the trifluoromethylthio group on the overall molecular configuration and properties (Armağan Günsel et al., 2018).

Chemical Reactions and Properties

3-(Trifluoromethylthio)phenol undergoes various chemical reactions, including electrophilic aromatic ring trifluoromethylthiolation, which has been shown to be exclusively para-selective. Such reactions are crucial for the synthesis of biologically active compounds and further chemical transformations (M. Jereb & Kaja Gosak, 2015). The compound's reactivity towards different reagents like NBS, NIS, HNO3, and Suzuki-Miyaura coupling agents further illustrates its versatility in synthetic chemistry (M. Jereb & Kaja Gosak, 2015).

Wissenschaftliche Forschungsanwendungen

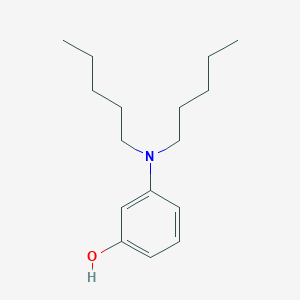

Application 1: Electrophilic Trifluoromethylthiolation of Phenols

- Summary of Application: The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .

- Methods of Application: The functionalization was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases, while para-substituted phenols gave the ortho-substituted SCF3-products .

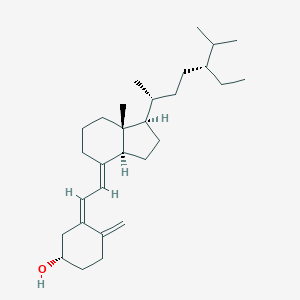

- Results or Outcomes: 3,4-Dialkyl substituted phenols yielded the corresponding products according to the Mills-Nixon effect, and estrone and estradiol furnished biologically interesting SCF3-analogues .

Application 2: Redox Potentials of Trifluoromethyl-containing Compounds

- Summary of Application: Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials. An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

- Methods of Application: The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .

- Results or Outcomes: The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

Application 3: Synthesis of SCF3 Motif

- Summary of Application: The reaction outperforms other methods for the synthesis of the SCF3 motif .

- Methods of Application: This method shows high functional-group tolerance .

- Results or Outcomes: It has particular application for the synthesis of sugar and amino acid derivatives .

Application 4: Addition/Cyclization Sequence

- Summary of Application: 2-Allylphenol gave the expected p-SCF3 analogue, which underwent an addition/cyclization sequence and furnished a new di-trifluoromethylthio substituted 2,3-dihydrobenzofuran derivative .

- Methods of Application: The reaction was carried out using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .

- Results or Outcomes: Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4 and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .

Application 5: Wastewater Treatment

- Summary of Application: Phenolic compounds are present in wastewater from various industries, including coking, pharmaceutical, petrochemical, and petroleum refining .

- Methods of Application: The study aims to explore technological advances and prospects in phenol treatment by providing a detailed bibliometric survey of wastewater treatment applications .

- Results or Outcomes: The bibliographic review details the occurrence of journals, authors, newspapers, countries, institutions, keywords, highly cited articles, and prominent predominant research fields .

Safety And Hazards

Zukünftige Richtungen

Future directions for the study of 3-(Trifluoromethylthio)phenol could involve exploring boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 . This could open new viewpoints for future trifluoromethylation reactions .

Eigenschaften

IUPAC Name |

3-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSIRCKEPOPEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380700 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethylthio)phenol | |

CAS RN |

3823-40-3 | |

| Record name | 3-(Trifluoromethylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

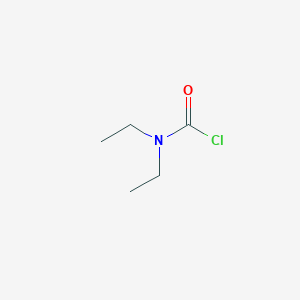

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

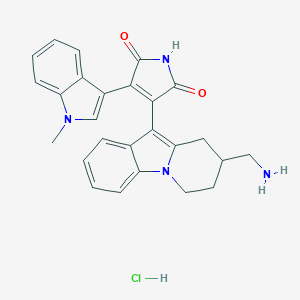

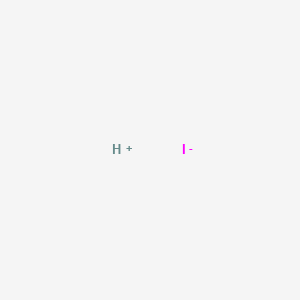

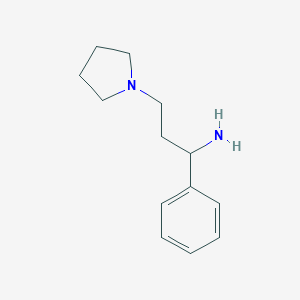

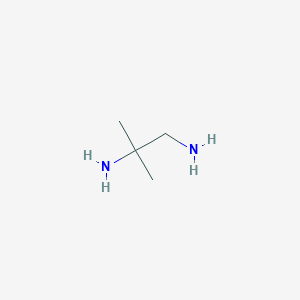

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)